(E)-(2-(Pyridin-2-yl)vinyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-2-(pyridin-2-yl)ethenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring via an ethenyl linkage. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(pyridin-2-yl)ethenyl]boronic acid typically involves the reaction of 2-bromopyridine with a suitable boron reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where 2-bromopyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of [(E)-2-(pyridin-2-yl)ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(pyridin-2-yl)ethenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
[(E)-2-(pyridin-2-yl)ethenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of [(E)-2-(pyridin-2-yl)ethenyl]boronic acid involves its ability to form stable complexes with transition metals, particularly palladium. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The pyridine ring can also participate in coordination chemistry, enhancing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pyridine-2-boronic acid
- Vinylboronic acid
Uniqueness
[(E)-2-(pyridin-2-yl)ethenyl]boronic acid is unique due to its combination of a pyridine ring and a boronic acid group linked by an ethenyl moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C7H8BNO2 |
---|---|
Molecular Weight |
148.96 g/mol |
IUPAC Name |
[(E)-2-pyridin-2-ylethenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6,10-11H/b5-4+ |
InChI Key |
WGOMOAQGKAWDEA-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CC=N1)(O)O |
Canonical SMILES |
B(C=CC1=CC=CC=N1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.